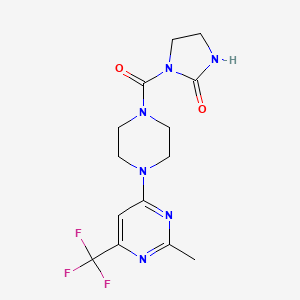

1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)imidazolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N6O2/c1-9-19-10(14(15,16)17)8-11(20-9)21-4-6-22(7-5-21)13(25)23-3-2-18-12(23)24/h8H,2-7H2,1H3,(H,18,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAMFRWBXCGMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)N3CCNC3=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of chemical and biological properties. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Mode of Action

It’s known that imidazole derivatives can interact with various biological targets due to their broad range of chemical and biological properties.

Biochemical Pathways

It’s known that imidazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities.

Pharmacokinetics

The crystal structure of a similar compound has been studied, which could provide insights into its potential pharmacokinetic properties.

Result of Action

It’s known that imidazole derivatives can have a wide range of effects due to their diverse biological activities.

Action Environment

The synthesis of a similar compound has been described, which could provide some insights into the potential influence of environmental factors.

Activité Biologique

The compound 1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)imidazolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 358.36 g/mol. The structure includes a piperazine moiety, a pyrimidine ring with trifluoromethyl substitution, and an imidazolidinone unit, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H21F3N4O2 |

| Molecular Weight | 358.36 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not specified |

| Solubility | Not specified |

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against human breast, ovarian, and colorectal cancer cells .

A notable case study involved a derivative of this compound tested in a pancreatic ductal adenocarcinoma (PDAC) model, which showed promising antiproliferative activity with an IC50 value of 9.28 µM .

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The presence of the piperazine and pyrimidine moieties allows for interaction with various enzymes, particularly those involved in cancer metabolism.

- Receptor Modulation : The compound may interact with specific receptors in cancer cells, influencing pathways related to cell growth and apoptosis.

Case Studies and Research Findings

-

In Vitro Studies :

- A series of derivatives were synthesized and evaluated for their antiproliferative activity against different cancer cell lines. The most active compounds showed IC50 values ranging from 7.9 to 92 µM .

- Mechanistic studies indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways.

-

In Vivo Studies :

- In animal models, compounds structurally related to the target molecule were tested for their efficacy in reducing tumor size. The results indicated significant tumor regression compared to control groups .

Q & A

Q. Optimization Tips :

- Temperature : Maintain 40–70°C for coupling reactions to balance reaction rate and side-product formation .

- Solvent : Use THF or DCM for polar intermediates; switch to DMF for poorly soluble intermediates .

- Purification : Employ reversed-phase chromatography (10–50% acetonitrile/water with 0.1% TFA) for final purification .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic

Prioritize these techniques and markers:

- ¹H/¹³C NMR :

- Piperazine protons : δ 3.4–4.1 ppm (split into multiplets due to restricted rotation) .

- Trifluoromethyl group : ¹³C signal at ~120 ppm (q, J = 280–300 Hz) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass accuracy .

- IR : Look for carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

How can researchers resolve contradictions between computational modeling and experimental conformational data?

Advanced

Methodology :

Perform rotamer analysis using NOESY or variable-temperature NMR to validate dominant conformers .

Compare DFT-calculated geometries (B3LYP/6-31G* level) with crystallographic or NMR-derived data .

Adjust computational parameters (e.g., solvation models) to align with experimental conditions (e.g., DMSO vs. aqueous buffer) .

What methodologies are recommended for establishing structure-activity relationships (SAR) for this compound?

Advanced

Stepwise Approach :

Analog Synthesis : Systematically modify substituents (e.g., trifluoromethyl → methyl/ethyl) .

In Vitro Testing : Use radioligand binding assays (e.g., 5-HT₃ or dopamine D₂ receptors) to quantify affinity .

Data Modeling : Apply QSAR tools (e.g., CoMFA or machine learning) to correlate structural features with activity .

Q. Example SAR Finding :

| Substituent Modification | Receptor Affinity (IC₅₀, nM) |

|---|---|

| Trifluoromethyl (original) | 12.3 ± 1.2 |

| Methyl | 45.7 ± 3.8 |

| Ethyl | 89.4 ± 6.5 |

What in vitro assays are appropriate for preliminary evaluation of biological activity in CNS receptor modulation?

Q. Basic

- Radioligand Binding : Screen against GPCRs (e.g., serotonin, dopamine) using [³H]-ligand displacement .

- Functional Assays :

How should researchers approach asymmetric synthesis of chiral analogs?

Q. Advanced

Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective steps .

Design of Experiments (DOE) : Optimize parameters (temperature, solvent polarity) using fractional factorial design .

Enantiomeric Excess (ee) Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) or CD spectroscopy .

What experimental approaches validate off-target interactions predicted by chemoproteomic screening?

Q. Advanced

- Thermal Shift Assays : Monitor protein unfolding (ΔTm) to confirm binding .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) for putative off-targets .

- Phenotypic Profiling : Compare cellular responses (e.g., cytotoxicity, gene expression) with known modulators .

How can stability studies under varying pH and temperature conditions be designed?

Q. Basic

- Buffer Systems : Test pH 1.2 (HCl), 4.5 (acetate), 7.4 (phosphate), and 9.0 (borate) .

- Accelerated Degradation : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC .

- Degradation Products : Identify using LC-MS/MS and compare with forced degradation samples (e.g., oxidative/peroxide stress) .

What strategies correlate quantum mechanical calculations with observed reactivity?

Q. Advanced

Fukui Function Analysis : Predict nucleophilic/electrophilic sites using DFT .

Kinetic Isotope Effects (KIE) : Compare experimental kH/kD with computed transition states .

Solvent Modeling : Include implicit solvent (e.g., PCM) to account for solvation effects .

How should impurity profiling be conducted during scale-up synthesis?

Q. Advanced

- LC-MS/MS Screening : Identify impurities at 0.1% threshold .

- Synthetic Byproduct Prediction : Use software (e.g., Zeneth) to anticipate side reactions .

- Forced Degradation : Expose to heat, light, and peroxide to simulate worst-case stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.